

physical and chemical properties of 3-Chloroisoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloroisoquinoline-4-carbaldehyde

Cat. No.: B111362

[Get Quote](#)

An In-depth Technical Guide to 3-Chloroisoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Chloroisoquinoline-4-carbaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available information with data from closely related analogues to provide a thorough resource.

Core Physical and Chemical Properties

3-Chloroisoquinoline-4-carbaldehyde is a solid, aromatic heterocyclic compound. Its structure, featuring a reactive aldehyde group and a chlorine substituent on the isoquinoline scaffold, makes it a valuable building block in medicinal chemistry.

Table 1: Physical and Chemical Properties of **3-Chloroisoquinoline-4-carbaldehyde**

Property	Value	Source/Comment
CAS Number	120285-29-2	[1] [2]
Molecular Formula	C ₁₀ H ₆ ClNO	[2]
Molecular Weight	191.61 g/mol	[2]
Melting Point	120-125 °C	Data from a commercial supplier.
Boiling Point	Data not available	Predicted to be high due to its aromatic structure and molecular weight.
Solubility	Data not available	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Appearance	Solid	General observation for similar compounds.
Storage	Room temperature	[1] [2]

Spectroscopic Data (Predicted and Analogous)

Detailed experimental spectra for **3-Chloroisoquinoline-4-carbaldehyde** are not readily available. The following data is predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for **3-Chloroisoquinoline-4-carbaldehyde**

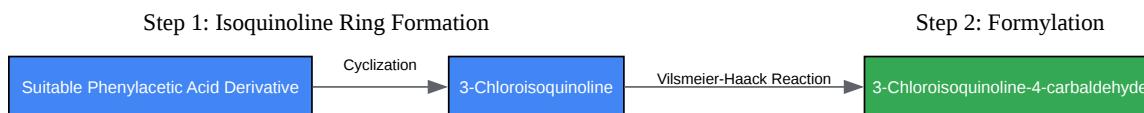
Technique	Predicted Data
¹ H NMR	Aldehyde Proton (CHO): Singlet, δ 9.5-10.5 ppm. Aromatic Protons: Multiplets, δ 7.5-9.0 ppm. The proton at position 1 will likely be a singlet.
¹³ C NMR	Carbonyl Carbon (C=O): δ 190-200 ppm. Aromatic Carbons: δ 120-150 ppm.
IR Spectroscopy	C=O Stretch (Aldehyde): Strong absorption around 1700 cm^{-1} . C-Cl Stretch: In the fingerprint region. Aromatic C-H Stretch: Above 3000 cm^{-1} .
Mass Spectrometry	M ⁺ : 191.01 (¹² C ₉ H ₆ ³⁵ Cl ¹⁴ N ¹⁶ O). M+2: Isotopic peak for ³⁷ Cl at approximately 32% of the M ⁺ intensity.

Synthesis of 3-Chloroisoquinoline-4-carbaldehyde

The primary synthetic route to **3-Chloroisoquinoline-4-carbaldehyde** and its analogues is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich aromatic substrate using the Vilsmeier reagent, which is typically generated *in situ* from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).

General Synthetic Workflow

The synthesis is proposed to proceed via a two-step sequence involving the formation of a suitable isoquinoline precursor followed by formylation.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **3-Chloroisoquinoline-4-carbaldehyde**.

Representative Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Acetanilide (Analogous System)

This protocol describes the synthesis of a related 2-chloroquinoline-3-carbaldehyde and can be adapted for the synthesis of the target molecule from a suitable isoquinoline precursor.[5][6]

Materials:

- Substituted Acetanilide (1 equivalent)
- N,N-Dimethylformamide (DMF) (3 equivalents)
- Phosphorus oxychloride (POCl_3) (4 equivalents)
- Ice-water
- Dichloromethane or Ethyl Acetate for extraction
- Saturated sodium bicarbonate solution

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (3 equivalents) to 0 °C in an ice bath.
- Slowly add POCl_3 (4 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
- After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
- Add the substituted acetanilide (1 equivalent) portion-wise to the reaction mixture.

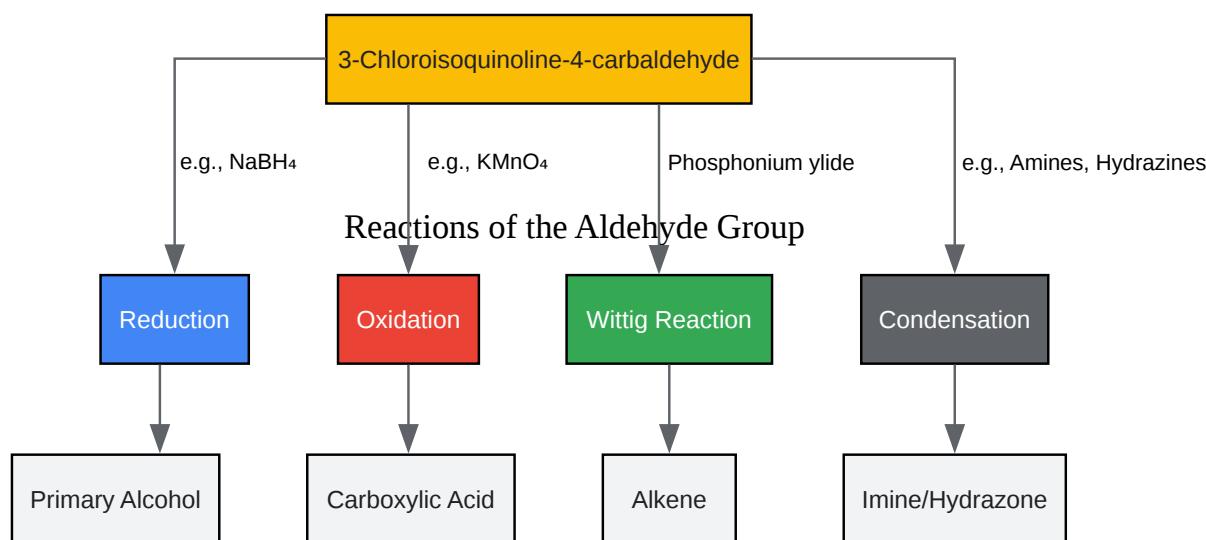
- Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the mixture with a saturated sodium bicarbonate solution.
- Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Chemical Reactivity and Key Reactions

The chemical reactivity of **3-Chloroisoquinoline-4-carbaldehyde** is primarily governed by the aldehyde group and the chlorine atom.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to a variety of nucleophilic addition and condensation reactions.



[Click to download full resolution via product page](#)

Caption: Key reactions of the aldehyde group in **3-Chloroisoquinoline-4-carbaldehyde**.

Representative Experimental Protocol: Reduction of the Aldehyde Group (Analogous System)
[7]

Materials:

- 2-Chloroquinoline-3-carbaldehyde (1 equivalent)
- Methanol
- Sodium borohydride (NaBH_4) (1.5 equivalents)
- Water
- Ethyl acetate

Procedure:

- Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool to 0 °C.
- Add sodium borohydride (1.5 equivalents) portion-wise with stirring.

- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Once the reaction is complete, remove the methanol under reduced pressure.
- Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding primary alcohol.

Reactions of the Chloro Group

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution (General)

Materials:

- **3-Chloroisoquinoline-4-carbaldehyde** (1 equivalent)
- Nucleophile (e.g., an amine, alkoxide, or thiol) (1.1-1.5 equivalents)
- A suitable solvent (e.g., DMF, DMSO, or NMP)
- A base (if necessary, e.g., K_2CO_3 , Et_3N)

Procedure:

- Dissolve **3-Chloroisoquinoline-4-carbaldehyde** (1 equivalent) in the chosen solvent.
- Add the nucleophile (1.1-1.5 equivalents) and a base, if required.
- Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture and pour it into water.
- Collect the precipitated product by filtration or extract with an organic solvent.

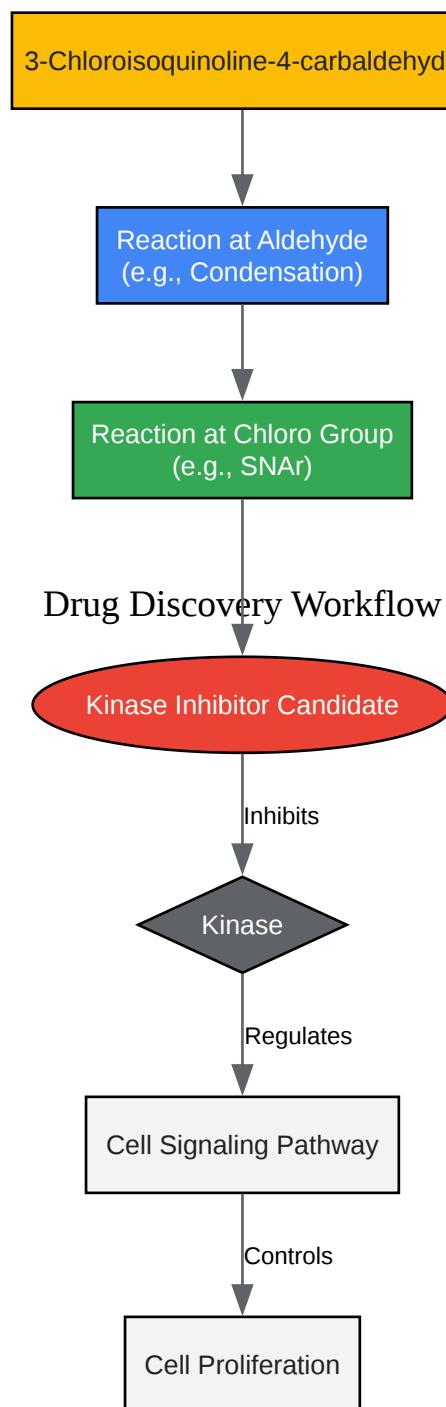
- Purify the product by recrystallization or column chromatography.

Biological Activity and Applications

3-Chloroisoquinoline-4-carbaldehyde is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.^[1] The isoquinoline scaffold is a common feature in many biologically active compounds, and derivatives of this molecule have been investigated as kinase inhibitors for the treatment of cancer.^[8]

Role in Kinase Inhibitor Synthesis

Kinases are crucial enzymes that regulate cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The general strategy involves using **3-Chloroisoquinoline-4-carbaldehyde** as a scaffold to build molecules that can bind to the ATP-binding site of specific kinases, thereby inhibiting their activity.



[Click to download full resolution via product page](#)

Caption: General workflow for developing kinase inhibitors from **3-Chloroisoquinoline-4-carbaldehyde**.

Further research is required to identify the specific kinases and signaling pathways that are modulated by derivatives of **3-Chloroisoquinoline-4-carbaldehyde**.

Safety Information

Detailed toxicology data for **3-Chloroisoquinoline-4-carbaldehyde** is not readily available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloroisoquinoline-4-carbaldehyde [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes | Semantic Scholar [semanticscholar.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. ijsr.net [ijsr.net]
- 7. benchchem.com [benchchem.com]
- 8. growingscience.com [growingscience.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-Chloroisoquinoline-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111362#physical-and-chemical-properties-of-3-chloroisoquinoline-4-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com